6-Amino-4-(3-hydroxyphenyl)-3-(methoxymethyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
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Overview
Description
6-AMINO-4-(3-HYDROXYPHENYL)-3-(METHOXYMETHYL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE is a complex organic compound that belongs to the class of pyranopyrazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-AMINO-4-(3-HYDROXYPHENYL)-3-(METHOXYMETHYL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE typically involves multi-step organic reactions. A common synthetic route might include the condensation of appropriate aldehydes, hydrazines, and cyanoacetates under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pH settings to ensure the desired product formation.
Industrial Production Methods
Industrial production of such compounds usually involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using industrial-grade reagents, and employing continuous flow reactors to maintain consistent product quality.
Chemical Reactions Analysis
Types of Reactions
6-AMINO-4-(3-HYDROXYPHENYL)-3-(METHOXYMETHYL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pH levels.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones, while reduction could produce amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in the development of new materials or as intermediates in chemical manufacturing.
Mechanism of Action
The mechanism of action of 6-AMINO-4-(3-HYDROXYPHENYL)-3-(METHOXYMETHYL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, altering their activity, and modulating downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyranopyrazoles with varying substituents. Examples might include:
- 6-AMINO-4-(3-HYDROXYPHENYL)-3-(METHYL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE
- 6-AMINO-4-(3-HYDROXYPHENYL)-3-(ETHOXYMETHYL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE
Properties
Molecular Formula |
C15H14N4O3 |
---|---|
Molecular Weight |
298.30 g/mol |
IUPAC Name |
6-amino-4-(3-hydroxyphenyl)-3-(methoxymethyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
InChI |
InChI=1S/C15H14N4O3/c1-21-7-11-13-12(8-3-2-4-9(20)5-8)10(6-16)14(17)22-15(13)19-18-11/h2-5,12,20H,7,17H2,1H3,(H,18,19) |
InChI Key |
LHABOKUJUHWDNG-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC(=CC=C3)O |
Origin of Product |
United States |
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